molecular formula C14H18N6O2S B2867538 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034467-26-8

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2867538
CAS No.: 2034467-26-8
M. Wt: 334.4
InChI Key: GNOUGSLDVZWNLS-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide is an intriguing organic compound with a complex molecular structure. This compound contains multiple functional groups, which make it a versatile candidate for various chemical reactions and applications in scientific research. Its uniqueness lies in the combination of a triazinyl moiety with a nicotinamide backbone, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide involves a multi-step process. The starting materials typically include nicotinamide, dimethylamine, and methoxytriazine, which undergo a series of reactions involving methylation and thiolation. The detailed steps include:

  • Methylation: : The nicotinamide is subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.

  • Triazine Formation: : The methoxytriazine is synthesized separately by reacting cyanuric chloride with methanol in a suitable solvent like dichloromethane.

  • Coupling: : The dimethylamino group is introduced by reacting the methoxytriazine with dimethylamine under controlled temperature and pressure.

  • Thio Group Addition: : The thiolation step involves reacting the coupled intermediate with a suitable sulfur source such as dimethyl disulfide.

Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up using continuous flow processes. These methods ensure consistent reaction conditions, improving yield and purity. Automation in the addition of reagents and temperature control are key aspects to achieve high-efficiency production.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

  • Oxidation: : Using oxidizing agents such as potassium permanganate.

  • Reduction: : Using reducing agents like lithium aluminum hydride.

  • Substitution: : Halogenation reactions using halogen sources like N-bromosuccinimide.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

  • Oxidation can yield sulfoxides or sulfones depending on the reaction conditions.

  • Reduction typically produces amines or alcohols.

  • Substitution reactions can lead to the formation of halogenated derivatives.

Scientific Research Applications

This compound finds extensive applications across multiple disciplines:

  • Chemistry: : As an intermediate in organic synthesis and catalysis.

  • Biology: : Inhibitory studies on enzymes or receptors due to its unique structure.

  • Medicine: : Potential therapeutic agents, particularly in the modulation of specific biological pathways.

  • Industry: : Use in the development of novel materials or as a component in chemical sensors.

Comparison with Similar Compounds

Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups:

  • Similar Compounds

    • 4-dimethylamino-6-methoxy-1,3,5-triazine derivatives

    • Nicotinamide derivatives

These related compounds may share some chemical properties but lack the specific interactions facilitated by the combined structure of this compound, making it unique for particular applications.

Hope this helps you explore the intriguing world of this compound!

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOUGSLDVZWNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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